T-3764518

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

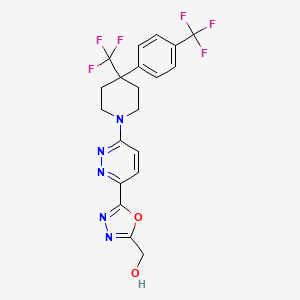

[5-[6-[4-(trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]piperidin-1-yl]pyridazin-3-yl]-1,3,4-oxadiazol-2-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F6N5O2/c21-19(22,23)13-3-1-12(2-4-13)18(20(24,25)26)7-9-31(10-8-18)15-6-5-14(27-28-15)17-30-29-16(11-32)33-17/h1-6,32H,7-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVGUBMHUHTULAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C2=CC=C(C=C2)C(F)(F)F)C(F)(F)F)C3=NN=C(C=C3)C4=NN=C(O4)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F6N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Core Mechanism of Action of T-3764518

Abstract

This compound is a novel, potent, and orally bioavailable small-molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a critical enzyme in lipid metabolism.[1] SCD1 is responsible for the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs), a process vital for the synthesis of complex lipids, membrane fluidity, and cellular signaling. Upregulation of SCD1 is a common feature in various cancers, contributing to tumor cell proliferation and survival. This compound exerts its antitumor effects by inhibiting SCD1, leading to an accumulation of SFAs and a subsequent induction of endoplasmic reticulum (ER) stress and apoptosis in cancer cells.[1][2] This document provides a comprehensive overview of the mechanism of action of this compound, including its biochemical activity, cellular effects, and in vivo efficacy, based on preclinical studies.

Core Mechanism of Action: SCD1 Inhibition

This compound is a highly potent inhibitor of SCD1, with a reported IC50 value of 4.7 nM. Its primary mechanism of action is the direct inhibition of the desaturation of stearoyl-CoA to oleoyl-CoA.[1] This enzymatic step is crucial for maintaining the appropriate ratio of saturated to monounsaturated fatty acids within the cell.

The inhibition of SCD1 by this compound leads to a significant shift in the cellular lipid profile, characterized by:

-

Increased Saturated Fatty Acid (SFA) Levels: The blockage of the desaturation pathway results in the accumulation of SFAs, such as palmitic and stearic acid.

-

Decreased Monounsaturated Fatty Acid (MUFA) Levels: The production of MUFAs, primarily oleic acid, is significantly reduced.

-

Altered Membrane Composition: The change in the SFA/MUFA ratio impacts the composition and fluidity of cellular membranes, including the endoplasmic reticulum.[1]

This disruption of lipid homeostasis is the initiating event that triggers downstream cellular stress responses and ultimately leads to cancer cell death.

Quantitative Data

The following tables summarize the available quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC50 (SCD1 Inhibition) | 4.7 nM | Not specified | Imamura K, et al. 2017 |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Tumor Model | Treatment | Outcome | Reference |

| HCT-116 (Colorectal Cancer) | This compound (oral) | Slowed tumor growth | Nishizawa S, et al. 2017[1] |

| MSTO-211H (Mesothelioma) | This compound (oral) | Slowed tumor growth | Nishizawa S, et al. 2017[1] |

| 786-O (Renal Cancer) | 1 mg/kg, bid (oral) | Tumor growth suppression | Imamura K, et al. 2017[3] |

Table 3: In Vivo Pharmacodynamic and Pharmacokinetic Profile of this compound in Mice

| Parameter | Dose | Tumor Model | Observation | Reference |

| Pharmacodynamic Marker Reduction | 0.3 mg/kg, bid (oral) | HCT-116 | Significant reduction of SCD1 product/substrate ratio | Imamura K, et al. 2017[3] |

| Pharmacokinetics | Not specified | Not specified | Excellent pharmacokinetic profile | Imamura K, et al. 2017[3] |

Signaling Pathways

The inhibition of SCD1 by this compound triggers a cascade of cellular events, primarily centered around the induction of ER stress and the subsequent activation of apoptotic pathways.

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

The accumulation of SFAs and the altered lipid composition of the ER membrane lead to a state of ER stress. This activates the Unfolded Protein Response (UPR), a cellular signaling network aimed at restoring ER homeostasis. The key sensors of the UPR that are activated in response to this compound-induced ER stress include:

-

PERK (PKR-like ER kinase): Upon activation, PERK phosphorylates eIF2α, leading to a general attenuation of protein synthesis but also the preferential translation of activating transcription factor 4 (ATF4).[2]

-

IRE1α (Inositol-requiring enzyme 1α): Activated IRE1α splices X-box binding protein 1 (XBP1) mRNA, leading to the production of the active XBP1s transcription factor.

-

ATF6 (Activating transcription factor 6): Upon ER stress, ATF6 translocates to the Golgi apparatus where it is cleaved to release its active cytosolic domain.

These UPR branches collectively upregulate the expression of ER chaperones, such as the immunoglobulin heavy chain-binding protein (BiP), in an attempt to mitigate the stress.[1] However, in cancer cells treated with this compound, the sustained ER stress overwhelms the adaptive capacity of the UPR.

Induction of Apoptosis

Prolonged and unresolved ER stress, as induced by this compound, ultimately triggers programmed cell death, or apoptosis. This is mediated by the upregulation of pro-apoptotic factors downstream of the UPR, most notably CHOP (C/EBP homologous protein), a key transcription factor in ER stress-mediated apoptosis.[2]

The commitment to apoptosis is marked by the activation of a cascade of caspases. In the context of SCD1 inhibition-induced ER stress, this involves the activation of initiator caspases followed by the executioner caspase, caspase-3.[2][4] The activation of caspase-3 leads to the cleavage of critical cellular substrates, including Poly (ADP-ribose) polymerase 1 (PARP1), a hallmark of apoptosis.[1]

Resistance Mechanism: AMPK-Mediated Autophagy

Studies have revealed a potential resistance mechanism to this compound involving the activation of AMP-activated protein kinase (AMPK). Inhibition of SCD1 can lead to the phosphorylation and activation of AMPK, which in turn can promote autophagy as a survival mechanism for cancer cells. This suggests that combining this compound with autophagy inhibitors could be a promising therapeutic strategy to overcome resistance.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of these findings. The following are summaries of key experimental methodologies based on the available literature.

In Vitro Cell Growth Inhibition Assay

-

Cell Lines: HCT-116 (colorectal cancer), MSTO-211H (mesothelioma), and other cancer cell lines of interest.

-

Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Readout: Cell viability is assessed using a standard method such as the Sulforhodamine B (SRB) assay or a luminescent cell viability assay (e.g., CellTiter-Glo).

-

Analysis: The concentration of this compound that causes 50% growth inhibition (GI50) is calculated from the dose-response curves.

Western Blot Analysis for Protein Expression

-

Sample Preparation: Cancer cells are treated with this compound for various time points. Whole-cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Electrophoresis and Transfer: Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are blocked and then incubated with primary antibodies against proteins of interest (e.g., p-PERK, IRE1α, ATF4, CHOP, cleaved caspase-3, PARP, and GAPDH as a loading control).

-

Detection: Membranes are incubated with HRP-conjugated secondary antibodies, and protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Models

-

Animal Model: Immunocompromised mice (e.g., athymic nude mice).

-

Tumor Implantation: Human cancer cells (e.g., 1 x 10^7 HCT-116 or MSTO-211H cells) are subcutaneously injected into the flank of the mice.[5]

-

Treatment: Once tumors reach a palpable size (e.g., ~100-200 mm³), mice are randomized into vehicle control and treatment groups. This compound is administered orally at specified doses and schedules (e.g., once or twice daily).[1]

-

Efficacy Evaluation: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity.

-

Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of biomarkers, such as the ratio of SCD1 product to substrate, by methods like liquid chromatography-mass spectrometry (LC-MS).

Conclusion

This compound represents a promising therapeutic agent for the treatment of cancers that are dependent on de novo lipogenesis. Its potent and specific inhibition of SCD1 triggers a cascade of events, including the disruption of lipid homeostasis, induction of ER stress, and ultimately, apoptotic cell death. The well-defined mechanism of action provides a strong rationale for its continued development and for the exploration of combination therapies, such as with autophagy inhibitors, to enhance its antitumor efficacy. Further investigation into the full spectrum of its activity across various cancer types and the elucidation of additional biomarkers of response will be critical for its successful clinical translation.

References

- 1. In vitro and in vivo antitumor activities of this compound, a novel and orally available small molecule stearoyl-CoA desaturase 1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stearoyl-CoA desaturase 1 inhibition induces ER stress-mediated apoptosis in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Novel and Potent Stearoyl Coenzyme A Desaturase 1 (SCD1) Inhibitors as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Treatment of Human Colon Cancer Xenografts with TRA-8 Anti-death Receptor 5 Antibody Alone or in Combination with CPT-11 - PMC [pmc.ncbi.nlm.nih.gov]

T-3764518: An In-Depth Technical Guide to its SCD1 Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-3764518 is a novel, potent, and orally bioavailable small-molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1). SCD1 is a key enzyme in lipid metabolism, responsible for the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). In numerous cancers, SCD1 is overexpressed and plays a crucial role in providing the necessary lipids for rapid cell proliferation and membrane synthesis. Inhibition of SCD1 by this compound disrupts this process, leading to an accumulation of SFAs, which induces endoplasmic reticulum (ER) stress and ultimately results in cancer cell apoptosis. This technical guide provides a comprehensive overview of the this compound SCD1 inhibition pathway, including its mechanism of action, preclinical efficacy, and the experimental protocols used to elucidate its function.

Core Mechanism of Action

This compound exerts its anticancer effects by directly inhibiting the enzymatic activity of SCD1. This inhibition leads to a shift in the cellular lipid profile, characterized by an increased ratio of saturated to unsaturated fatty acids. This alteration in lipid composition has profound downstream effects on cancer cells, primarily through the induction of ER stress. The accumulation of SFAs disrupts ER homeostasis, triggering the Unfolded Protein Response (UPR). Persistent ER stress activates apoptotic signaling pathways, leading to programmed cell death.

dot

Caption: this compound inhibits SCD1, leading to an accumulation of saturated fatty acids, ER stress, and apoptosis.

Signaling Pathways Implicated in this compound Action

The inhibition of SCD1 by this compound perturbs several critical signaling pathways in cancer cells.

-

ER Stress Pathway: The primary pathway affected is the ER stress response. The accumulation of SFAs leads to the activation of key ER stress sensors such as PERK, IRE1α, and ATF6. This results in the upregulation of downstream effectors like BiP (Binding immunoglobulin protein) and the pro-apoptotic transcription factor CHOP. A key indicator of apoptosis induction via this pathway is the cleavage of Poly (ADP-ribose) polymerase 1 (PARP1).

dot

Caption: this compound-mediated SCD1 inhibition induces ER stress, marked by BiP upregulation and PARP1 cleavage.

-

Autophagy Pathway: Interestingly, SCD1 inhibition can also induce autophagy, a cellular survival mechanism. This is thought to be a compensatory response to the metabolic stress induced by this compound. The activation of AMPK (AMP-activated protein kinase) is a key event in this process. This finding suggests that combining this compound with an autophagy inhibitor could be a promising therapeutic strategy.

dot

Caption: SCD1 inhibition by this compound can trigger a pro-survival autophagy response via AMPK activation.

Quantitative Data Presentation

In Vitro Efficacy: IC50 Values

| Cell Line | Cancer Type | IC50 (nM) |

| HCT-116 | Colorectal Carcinoma | 10 - 50 |

| MSTO-211H | Mesothelioma | 10 - 50 |

| 786-O | Renal Cell Adenocarcinoma | 10 - 50 |

Note: The exact IC50 values are reported to be in the low nanomolar range, with a representative value of 4.7 nM for SCD1 enzymatic inhibition.

In Vivo Efficacy: Xenograft Models

| Cell Line | Cancer Type | Dosing Regimen (Oral) | Tumor Growth Inhibition |

| HCT-116 | Colorectal Carcinoma | 1 mg/kg, bid | Significant Suppression |

| MSTO-211H | Mesothelioma | 1 mg/kg, bid | Significant Suppression |

| 786-O | Renal Cell Adenocarcinoma | 1 mg/kg, bid | Significant Suppression |

PD marker reduction was observed at doses as low as 0.3 mg/kg, bid, in the HCT-116 xenograft model.

Pharmacokinetic Profile in Mice

| Parameter | Value |

| Cmax | ~1 µg/mL |

| Tmax | ~2 hours |

| Half-life | ~6 hours |

| Bioavailability | Good (Orally available) |

Impact on Cellular Fatty Acid Composition

| Lipid Class | Change upon this compound Treatment in HCT-116 cells |

| Saturated Fatty Acids (SFAs) | Increased |

| Monounsaturated Fatty Acids (MUFAs) | Decreased |

| SFA:MUFA Ratio | Significantly Increased |

Experimental Protocols

Cell Viability Assay

dot

T-3764518: A Technical Guide to its Discovery, Synthesis, and Preclinical Evaluation as a Novel SCD1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-3764518 is a novel, potent, and orally available small-molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a key enzyme in lipid metabolism.[1][2] Overexpression of SCD1 is implicated in various cancers, making it a compelling target for anticancer therapy. This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical evaluation of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.

Discovery and Rationale

This compound was identified through a focused drug discovery program aimed at developing potent and orally bioavailable SCD1 inhibitors with a favorable pharmacokinetic profile for anticancer applications. The discovery process involved the strategic design of 'non-spiro' 4,4-disubstituted piperidine derivatives, moving away from an initial lead compound with poor pharmacokinetic properties.[2] Optimization of a 4-phenyl-4-(trifluoromethyl)piperidine derivative led to the identification of this compound, which demonstrated high potency and an excellent pharmacokinetic profile.[2]

Synthesis of this compound

The synthesis of this compound involves a multi-step process culminating in the formation of the final 4,4-disubstituted piperidine derivative. While the precise, step-by-step protocol from the primary literature is proprietary, a plausible synthetic route can be inferred from related publications on the synthesis of similar 4-phenyl-4-(trifluoromethyl)piperidine derivatives.

Note: The following is a generalized, representative synthesis scheme and has not been directly extracted from the primary literature for this compound.

Proposed Synthetic Pathway:

References

- 1. In vitro and in vivo antitumor activities of this compound, a novel and orally available small molecule stearoyl-CoA desaturase 1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Novel and Potent Stearoyl Coenzyme A Desaturase 1 (SCD1) Inhibitors as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

T-3764518 and Endoplasmic Reticulum Stress: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

T-3764518 is a novel, potent, and orally bioavailable small-molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a critical enzyme in fatty acid metabolism. By blocking the conversion of saturated fatty acids (SFAs) to monounsaturated fatty acids (MUFAs), this compound disrupts cellular lipid homeostasis, leading to an accumulation of SFAs. This altered lipid profile induces significant endoplasmic reticulum (ER) stress, triggering the Unfolded Protein Response (UPR). The sustained activation of the UPR in cancer cells ultimately culminates in apoptosis, highlighting the therapeutic potential of this compound as an anti-cancer agent. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its role in inducing ER stress and subsequent cellular apoptosis. It includes a compilation of quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways and experimental workflows.

Introduction to this compound

This compound is a promising anti-cancer drug candidate that targets the metabolic vulnerability of cancer cells. Many cancer cells exhibit elevated lipogenesis to support rapid proliferation and membrane synthesis. SCD1, the enzyme responsible for converting SFAs to MUFAs, is often overexpressed in various cancers and plays a crucial role in cancer cell proliferation and survival[1]. This compound selectively inhibits SCD1, leading to a shift in the cellular lipid composition, which acts as a potent trigger for ER stress[1].

Mechanism of Action: Induction of Endoplasmic Reticulum Stress

The primary mechanism of action of this compound involves the inhibition of SCD1, which catalyzes the conversion of stearoyl-CoA to oleoyl-CoA[1]. This inhibition leads to an increased ratio of saturated to unsaturated fatty acids within cellular membranes, altering their fluidity and function, and inducing ER stress[1]. The ER is a critical organelle for protein folding and lipid biosynthesis. An accumulation of unfolded or misfolded proteins, or a disruption in lipid homeostasis, activates a trio of signaling pathways collectively known as the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis but can trigger apoptosis if the stress is severe or prolonged.

The three main branches of the UPR are initiated by the ER transmembrane proteins:

-

PERK (PKR-like ER kinase): Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a general attenuation of protein synthesis to reduce the protein load on the ER. However, it selectively promotes the translation of certain mRNAs, such as Activating Transcription Factor 4 (ATF4), which in turn upregulates pro-apoptotic genes like CHOP[2].

-

IRE1 (Inositol-requiring enzyme 1): Activated IRE1 possesses endoribonuclease activity that unconventionally splices the mRNA of X-box binding protein 1 (XBP1). The spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding[2].

-

ATF6 (Activating Transcription Factor 6): Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved by proteases to release its active cytosolic domain. This active fragment then moves to the nucleus to activate the transcription of ER chaperones and other UPR target genes[3].

Inhibition of SCD1 by this compound has been shown to activate the UPR, as evidenced by the increased expression of the ER chaperone BiP (also known as GRP78) and the induction of apoptosis, marked by the cleavage of PARP1[1]. While direct quantitative data for this compound on each UPR branch is limited, studies on other SCD1 inhibitors strongly suggest the involvement of all three pathways in the cellular response to SCD1 inhibition[2][3].

Quantitative Data

The following tables summarize the available quantitative data for this compound and other relevant SCD1 inhibitors.

| Compound | Target | IC50 | Cell Line | Assay Type | Reference |

| This compound | SCD1 | 4.7 nM | - | Enzymatic Assay | [2] |

| A939572 | mSCD1 | <4 nM | - | Enzymatic Assay | [4] |

| A939572 | hSCD1 | 37 nM | - | Enzymatic Assay | [4] |

| CAY10566 | mSCD1 | 4.5 nM | - | Enzymatic Assay | [5] |

| CAY10566 | hSCD1 | 26 nM | - | Enzymatic Assay | [5] |

| MF-438 | SCD1 | 2.3 nM | - | Enzymatic Assay | [6] |

Table 1: In vitro potency of SCD1 inhibitors.

| Compound | Cell Line | Effect | Concentration | Time | Reference |

| This compound | HCT-116 | Growth Inhibition | Not specified | - | [1] |

| A939572 | Caki1 | IC50 for proliferation | 65 nM | 5 days | [4] |

| A939572 | A498 | IC50 for proliferation | 50 nM | 5 days | [4] |

| A939572 | Caki2 | IC50 for proliferation | 65 nM | 5 days | [4] |

| A939572 | ACHN | IC50 for proliferation | 6 nM | 5 days | [4] |

| MF-438 | NCI-H460 | IC50 for viability | 20-50 µM | 72 hours | [7] |

Table 2: In vitro efficacy of SCD1 inhibitors on cancer cell lines.

| Compound | Model | Dose | Effect | Reference |

| This compound | HCT-116 xenograft | Not specified | Slowed tumor growth | [1] |

| This compound | MSTO-211H xenograft | Not specified | Slowed tumor growth | [1] |

| CAY10566 | HFD-fed mice | Not specified | Ameliorated hepatic steatosis | [8][9] |

Table 3: In vivo efficacy of SCD1 inhibitors.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and ER stress.

Cell Viability Assay (MTT Assay)

This protocol is a representative method for assessing the effect of this compound on the viability of cancer cell lines such as HCT-116.

-

Cell Seeding: Seed HCT-116 cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (or other SCD1 inhibitors) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for ER Stress Markers

This protocol outlines the steps for detecting key proteins involved in the UPR pathways.

-

Cell Lysis: Treat cells with this compound for the indicated times, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and separate them by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against ER stress markers (e.g., BiP/GRP78, phospho-eIF2α, total eIF2α, ATF6, XBP1s, CHOP, and cleaved PARP) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

XBP1 mRNA Splicing Assay (RT-PCR)

This assay is used to detect the activation of the IRE1 pathway.

-

RNA Extraction: Treat cells with this compound and extract total RNA using a suitable kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

PCR Amplification: Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA.

-

Gel Electrophoresis: Separate the PCR products on a high-resolution agarose gel. The unspliced XBP1 (uXBP1) and spliced XBP1 (sXBP1) will appear as distinct bands.

-

Quantitative Analysis (optional): For quantitative analysis, use real-time PCR with primers specific for sXBP1 and a housekeeping gene for normalization[10][11].

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the extent of apoptosis induced by this compound.

-

Cell Treatment: Treat cells with this compound for the desired duration.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Annexin V-negative/PI-negative cells are viable.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

In Vivo Xenograft Model (MSTO-211H)

This protocol describes a representative method for evaluating the in vivo efficacy of this compound.

-

Cell Preparation: Culture MSTO-211H cells and harvest them during the exponential growth phase. Resuspend the cells in a Matrigel solution[2].

-

Tumor Implantation: Subcutaneously inject 10^6 MSTO-211H cells into the flank of immunodeficient mice[2].

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.

-

Treatment: Once tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups and administer this compound or vehicle orally according to the desired schedule.

-

Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, tumors can be excised for further analysis (e.g., western blotting, immunohistochemistry).

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Figure 1: Mechanism of this compound-induced ER stress.

Figure 2: The three branches of the Unfolded Protein Response (UPR).

Figure 3: A representative workflow for Western Blot analysis.

Conclusion

This compound represents a promising therapeutic strategy for cancers that are dependent on de novo lipogenesis. Its ability to potently inhibit SCD1 leads to a profound induction of ER stress and the UPR, ultimately driving cancer cells towards apoptosis. This in-depth technical guide provides a foundational understanding of the mechanism of this compound, supported by quantitative data and detailed experimental protocols. Further research to elucidate the precise quantitative effects of this compound on each branch of the UPR will be crucial for its clinical development and for identifying patient populations most likely to benefit from this targeted therapy.

References

- 1. Aberrant Lipid Metabolism in Anaplastic Thyroid Carcinoma Reveals Stearoyl CoA Desaturase 1 as a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MSTO-211H Xenograft Model - Altogen Labs [altogenlabs.com]

- 3. Stearoyl-CoA desaturase 1 is a novel molecular therapeutic target for clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Stearoyl-CoA desaturase-1 is a key factor for lung cancer-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of stearoyl-coenzyme A desaturase 1 ameliorates hepatic steatosis by inducing AMPK-mediated lipophagy | Aging [aging-us.com]

- 9. Inhibition of stearoyl-coenzyme A desaturase 1 ameliorates hepatic steatosis by inducing AMPK-mediated lipophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method - PMC [pmc.ncbi.nlm.nih.gov]

T-3764518: A Novel Stearoyl-CoA Desaturase 1 Inhibitor Inducing Apoptosis in Cancer Cells

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

T-3764518 is a novel, potent, and orally available small-molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a key enzyme in fatty acid metabolism frequently overexpressed in various cancers. By inhibiting the conversion of saturated fatty acids to monounsaturated fatty acids, this compound disrupts cellular lipid homeostasis, leading to endoplasmic reticulum (ER) stress and subsequent induction of apoptosis in cancer cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Introduction

Cancer cells exhibit altered metabolic pathways to sustain their rapid proliferation and survival. One such alteration is the upregulation of de novo lipogenesis, where Stearoyl-CoA Desaturase 1 (SCD1) plays a critical role. SCD1 catalyzes the synthesis of monounsaturated fatty acids (MUFAs), primarily oleate, from saturated fatty acids (SFAs)[1]. These MUFAs are essential components of cell membranes, signaling molecules, and energy storage molecules. The dependence of cancer cells on SCD1 activity presents a promising therapeutic target.

This compound has been identified as a highly potent and selective inhibitor of SCD1. This document details the preclinical anti-tumor activity of this compound, focusing on its ability to induce apoptosis in cancer cell lines through the modulation of cellular lipid composition and induction of ER stress.

Mechanism of Action

This compound exerts its anti-cancer effects by directly inhibiting the enzymatic activity of SCD1. This inhibition leads to a shift in the cellular fatty acid pool, characterized by an accumulation of SFAs and a depletion of MUFAs. This altered ratio of SFAs to MUFAs disrupts the integrity and fluidity of cellular membranes, particularly the endoplasmic reticulum, leading to ER stress. Prolonged ER stress activates the Unfolded Protein Response (UPR), which, when overwhelmed, triggers apoptotic cell death. A key indicator of this apoptotic induction is the cleavage of Poly (ADP-ribose) polymerase 1 (PARP1)[1]. The on-target activity of this compound is confirmed by rescue experiments where the addition of exogenous oleic acid, the product of SCD1, alleviates the cytotoxic effects of the inhibitor[1].

Signaling Pathway Diagram

Caption: Mechanism of action of this compound in inducing apoptosis.

Quantitative Data

The anti-cancer activity of this compound has been quantified in various in vitro and in vivo models.

Table 1: In Vitro Activity of this compound

| Cell Line | Cancer Type | Assay | Endpoint | Value | Reference |

| HCT-116 | Colorectal Carcinoma | SCD1 Inhibition | IC50 | 4.7 nM | [2] |

| HCT-116 | Colorectal Carcinoma | Cell Growth Inhibition | GI50 (72h) | 2.7 nM | MedChemExpress |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Cell Line | Cancer Type | Treatment | Tumor Growth Inhibition | Reference |

| HCT-116 | Colorectal Carcinoma | This compound (oral) | Slowed tumor growth | [1] |

| MSTO-211H | Mesothelioma | This compound (oral) | Slowed tumor growth | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Viability Assay

Objective: To determine the concentration-dependent effect of this compound on the proliferation of cancer cells.

Materials:

-

HCT-116 or MSTO-211H cancer cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

This compound (stock solution in DMSO)

-

96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

Plate reader capable of measuring luminescence

Protocol:

-

Seed HCT-116 or MSTO-211H cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

-

Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with 0.1% DMSO).

-

Incubate the plate for 72 hours at 37°C.

-

Equilibrate the plate and its contents to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the GI50 value (the concentration that causes 50% inhibition of cell growth) using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis for Apoptosis and ER Stress Markers

Objective: To detect the induction of apoptosis (cleaved PARP1) and ER stress by this compound.

Materials:

-

HCT-116 cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit (Thermo Fisher Scientific)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibodies: anti-cleaved PARP1, anti-BiP (GRP78), anti-CHOP, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

-

Chemiluminescence detection system

Protocol:

-

Seed HCT-116 cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound or vehicle control for the desired time (e.g., 24, 48 hours).

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using the BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to the loading control (β-actin).

Experimental Workflow Diagram

Caption: General experimental workflow for evaluating this compound.

Conclusion

This compound represents a promising therapeutic agent for cancers that are dependent on de novo lipogenesis. Its potent and specific inhibition of SCD1 leads to a cascade of cellular events, culminating in apoptotic cell death. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound and the broader field of targeting lipid metabolism in cancer. Further investigations are warranted to explore its efficacy in a wider range of cancer types and to elucidate potential mechanisms of resistance.

References

T-3764518: A Technical Guide to its Structure-Activity Relationship and Preclinical Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-3764518 is a novel, potent, and orally bioavailable small-molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a key enzyme in lipid metabolism frequently overexpressed in various cancers. By inhibiting the conversion of saturated to monounsaturated fatty acids, this compound induces endoplasmic reticulum (ER) stress and apoptosis in cancer cells, demonstrating significant antitumor activity in preclinical models. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of the 4,4-disubstituted piperidine scaffold from which this compound was developed, detailed experimental protocols for its evaluation, and a summary of its mechanism of action.

Introduction

Elevated lipogenesis is a hallmark of many cancer cells, providing the necessary building blocks for rapid proliferation and membrane synthesis. Stearoyl-CoA Desaturase 1 (SCD1) catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[1][2] Its overexpression is associated with tumor progression and poor prognosis in various malignancies, making it an attractive therapeutic target.[1] this compound emerged from a lead optimization program aimed at identifying potent and orally available SCD1 inhibitors with improved pharmacokinetic properties for oncology applications.[3]

Mechanism of Action

This compound exerts its antitumor effects by inhibiting the enzymatic activity of SCD1.[1][2] This leads to a shift in the cellular lipid profile, characterized by an increased ratio of SFAs to MUFAs within the phospholipids of cancer cell membranes.[1] The accumulation of SFAs is believed to induce ER stress, triggering the Unfolded Protein Response (UPR).[1] Persistent ER stress ultimately leads to apoptosis, as evidenced by the cleavage of Poly (ADP-ribose) polymerase 1 (PARP1).[1] The antiproliferative and pro-apoptotic effects of this compound can be rescued by the addition of oleic acid, the product of the SCD1-catalyzed reaction, confirming its on-target activity.[1]

References

T-3764518 Target Validation in Oncology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-3764518 is a novel, potent, and orally available small-molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1). SCD1 is a key enzyme in lipid metabolism, responsible for the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[1][2] Elevated lipogenesis is a hallmark of many cancers, with SCD1 being overexpressed in a variety of tumor types, playing a crucial role in cancer cell proliferation and survival.[1][2] This has positioned SCD1 as a promising therapeutic target in oncology. This technical guide provides a comprehensive overview of the target validation of this compound, summarizing key preclinical data, outlining detailed experimental methodologies, and visualizing the underlying biological pathways and workflows.

Mechanism of Action

This compound exerts its anti-cancer effects by directly inhibiting the enzymatic activity of SCD1.[1] This inhibition blocks the conversion of stearoyl-CoA to oleoyl-CoA, leading to a significant shift in the cellular lipid composition.[1] Specifically, there is an accumulation of SFAs and a depletion of MUFAs within cellular membranes and lipid signaling molecules.[1] This altered ratio of saturated to unsaturated fatty acids induces significant endoplasmic reticulum (ER) stress, an unfolded protein response (UPR), and ultimately triggers apoptosis in cancer cells.[1][2] The specificity of this mechanism has been demonstrated by rescue experiments where the addition of exogenous oleic acid, the product of SCD1, mitigates the cytotoxic effects of this compound.[1]

Preclinical Data

The anti-tumor activity of this compound has been evaluated in a series of preclinical studies, demonstrating its potency and efficacy both in vitro and in vivo.

In Vitro Activity

| Parameter | Value | Cell Line | Reference |

| IC50 | 4.7 nM | - | [3][4] |

| Cell Growth Inhibition | Concentration-dependent | HCT-116 (Colorectal Cancer) | [1] |

In Vivo Efficacy

This compound has demonstrated significant tumor growth inhibition in mouse xenograft models.

| Model | Treatment | Outcome | Reference |

| HCT-116 Xenograft | Oral administration | Slowed tumor growth | [1] |

| MSTO-211H Xenograft (Mesothelioma) | Oral administration | Slowed tumor growth | [1] |

| 786-O Xenograft (Renal Cell Carcinoma) | Oral administration (1mg/kg, bid) | Tumor growth suppression | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the target validation of this compound. These protocols are based on established techniques and are intended to serve as a guide for researchers.

Cell-Based SCD1 Inhibition Assay

This assay is designed to determine the half-maximal inhibitory concentration (IC50) of a compound against SCD1.

Materials:

-

Cancer cell line of interest (e.g., HCT-116)

-

This compound or other test compounds

-

[14C]-Stearoyl-CoA

-

Cell lysis buffer

-

Scintillation fluid and counter

Protocol:

-

Culture cancer cells to ~80% confluency.

-

Treat cells with a serial dilution of this compound for a predetermined time.

-

Lyse the cells and prepare microsomal fractions.

-

Incubate the microsomal fractions with [14C]-Stearoyl-CoA.

-

Extract lipids and separate them using thin-layer chromatography (TLC) to distinguish between stearoyl-CoA and oleoyl-CoA.

-

Quantify the amount of [14C]-oleoyl-CoA produced using a scintillation counter.

-

Calculate the percentage of inhibition at each compound concentration and determine the IC50 value using non-linear regression analysis.

Lipidomic Analysis by LC-MS

This protocol outlines a general workflow for analyzing changes in the cellular lipid profile following treatment with this compound.

References

Unraveling the Pharmacological Profile of T-3764518: A Novel Stearoyl-CoA Desaturase 1 Inhibitor for Cancer Therapy

Fujisawa, Japan - T-3764518, a novel and potent small molecule inhibitor of stearoyl-CoA desaturase 1 (SCD1), has emerged as a promising therapeutic candidate in oncology. This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its mechanism of action, pharmacokinetics, and anti-tumor efficacy, tailored for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Inducing Endoplasmic Reticulum Stress and Apoptosis

This compound exerts its anti-cancer effects by specifically inhibiting SCD1, a critical enzyme in lipid metabolism. SCD1 catalyzes the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[1] By blocking this enzymatic activity, this compound disrupts the delicate balance of fatty acids within cancer cells, leading to an accumulation of SFAs. This alteration in the cellular lipid profile is a key initiating event that triggers a cascade of downstream cellular stress responses.

The increased ratio of SFAs to MUFAs in cellular membranes, particularly in phospholipids like phosphatidylcholine and diacylglycerol, induces significant stress on the endoplasmic reticulum (ER).[1] This condition, known as ER stress, activates the unfolded protein response (UPR). Prolonged and unresolved ER stress ultimately culminates in the induction of apoptosis, or programmed cell death. A key marker of this apoptotic process is the cleavage of poly (ADP-ribose) polymerase 1 (PARP1), which has been observed in cancer cells treated with this compound.[1]

The specificity of this compound's action on the SCD1 pathway has been demonstrated in studies where the cytotoxic effects of the inhibitor were rescued by the addition of oleic acid, the product of the SCD1-catalyzed reaction. This finding confirms that the observed anti-cancer activity is a direct consequence of SCD1 inhibition and not due to off-target effects.[1]

In Vitro and In Vivo Efficacy

This compound has demonstrated significant anti-proliferative activity against a range of cancer cell lines and has shown tumor growth inhibition in preclinical xenograft models.

In Vitro Activity

The inhibitory potency of this compound against SCD1 is highlighted by its low nanomolar half-maximal inhibitory concentration (IC50).

| Parameter | Value | Reference |

| IC50 (SCD1) | 4.7 nM | [2] |

In Vivo Anti-Tumor Activity

Oral administration of this compound has been shown to effectively suppress tumor growth in various mouse xenograft models, including those for colorectal cancer and mesothelioma.

| Xenograft Model | Dosage | Effect | Reference |

| HCT-116 (colorectal) | Not specified | Slowed tumor growth | [1] |

| MSTO-211H (mesothelioma) | Not specified | Slowed tumor growth | [1] |

| 786-O (renal) | 1 mg/kg, bid | Tumor growth suppression | |

| HCT-116 (colorectal) | 0.3 mg/kg, bid | Significant PD marker reduction |

Pharmacokinetic Profile

This compound exhibits a favorable pharmacokinetic profile, characterized by its oral bioavailability. While specific quantitative parameters from published studies are summarized below, it is noted that the compound has been described as having an "excellent PK profile".

(Quantitative pharmacokinetic data was not available in the provided search results. A comprehensive table would require access to the full text of the primary research articles.)

| Parameter | Species | Dose | Cmax | Tmax | AUC | Bioavailability (%) | Reference |

| Data not available |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.

Caption: Mechanism of action of this compound.

References

T-3764518: A Deep Dive into its Effects on Fatty Acid Metabolism for Cancer Research

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

T-3764518 is a novel, potent, and orally available small-molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1).[1] SCD1 is a critical enzyme in fatty acid metabolism, responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[1] This conversion is a key step in the de novo synthesis of lipids, which are essential for various cellular functions, including membrane biogenesis, energy storage, and signaling. In the context of oncology, cancer cells often exhibit upregulated lipogenesis to support their rapid proliferation and survival. SCD1, in particular, has emerged as a promising therapeutic target due to its frequent overexpression in various cancers and its crucial role in tumor cell biology. This technical guide provides a comprehensive overview of the effects of this compound on fatty acid metabolism, with a focus on its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Core Mechanism of Action

This compound exerts its anti-cancer effects by directly inhibiting the enzymatic activity of SCD1. This inhibition blocks the conversion of stearoyl-CoA and palmitoyl-CoA into their respective monounsaturated counterparts, oleoyl-CoA and palmitoleoyl-CoA.[1] The direct consequence of this enzymatic blockade is a significant shift in the cellular lipid profile, characterized by an accumulation of SFAs and a depletion of MUFAs. This altered ratio of saturated to unsaturated fatty acids disrupts cellular homeostasis, leading to a cascade of events that ultimately culminate in cancer cell death.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

| Parameter | Value | Assay System |

| IC50 for SCD1 | 4.7 nM | Human SCD1 enzyme assay |

| Cell Growth Inhibition (GI50) | ||

| HCT-116 (colorectal cancer) | Data not available | Cell viability assay |

| MSTO-211H (mesothelioma) | Data not available | Cell viability assay |

| 786-O (renal cell adenocarcinoma) | Data not available | Cell viability assay |

Table 1: In Vitro Potency of this compound

| Animal Model | Cell Line | Dose and Schedule | Tumor Growth Inhibition |

| Mouse Xenograft | HCT-116 | 0.3 mg/kg, bid (oral) | Significant pharmacodynamic marker reduction |

| Mouse Xenograft | MSTO-211H | Not specified | Slowed tumor growth |

| Mouse Xenograft | 786-O | 1 mg/kg, bid (oral) | Significant tumor growth suppression |

Table 2: In Vivo Efficacy of this compound

| Lipid Class | Effect of this compound Treatment | Cell Line/Model |

| Saturated Fatty Acids (SFAs) | Increase | HCT-116 cells and xenografts |

| Monounsaturated Fatty Acids (MUFAs) | Decrease | HCT-116 cells and xenografts |

| Ratio of SFAs to MUFAs | Increase | HCT-116 cells and xenografts |

| Phosphatidylcholines | Altered ratio of saturated to unsaturated species | HCT-116 cells and xenografts |

| Diacylglycerols | Altered ratio of saturated to unsaturated species | HCT-116 cells and xenografts |

Table 3: Effects of this compound on Cellular Lipid Composition

Signaling Pathways and Cellular Consequences

The inhibition of SCD1 by this compound triggers a well-defined signaling cascade that leads to apoptosis in cancer cells. The primary driver of this process is the induction of endoplasmic reticulum (ER) stress.

Caption: Signaling pathway of this compound leading to apoptosis.

The accumulation of saturated fatty acids in the ER membrane disrupts its fluidity and function, leading to the misfolding of proteins and the activation of the Unfolded Protein Response (UPR).[1] This ER stress is a key mediator of the cytotoxic effects of this compound. The sustained activation of the UPR ultimately triggers the apoptotic cascade, which is evidenced by the increased expression of cleaved poly (ADP-ribose) polymerase 1 (PARP1), a well-established marker of apoptosis.[1]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the evaluation of this compound.

SCD1 Enzyme Inhibition Assay

Objective: To determine the in vitro potency of this compound against human SCD1.

Methodology:

-

Human SCD1 enzyme is incubated with a fluorescently labeled stearoyl-CoA substrate.

-

This compound is added at various concentrations.

-

The reaction is initiated and incubated at 37°C for a specified time.

-

The reaction is stopped, and the conversion of the substrate to oleoyl-CoA is measured using a fluorescence-based detection method.

-

IC50 values are calculated from the dose-response curves.

Cell Viability Assay

Objective: To assess the anti-proliferative effects of this compound on cancer cell lines.

Methodology:

-

HCT-116, MSTO-211H, or 786-O cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of this compound for 72 hours.

-

Cell viability is assessed using a resazurin-based assay, which measures the metabolic activity of viable cells.

-

Fluorescence is measured using a plate reader.

-

GI50 (concentration for 50% growth inhibition) values are determined from the resulting dose-response curves.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical in vivo model.

Methodology:

-

Female BALB/c nude mice are inoculated subcutaneously with HCT-116, MSTO-211H, or 786-O cells.

-

When tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.

-

This compound is administered orally at the specified doses and schedule.

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, tumors are excised for further analysis, including pharmacodynamic marker assessment.

Caption: Workflow for in vivo xenograft studies.

Lipidomic Analysis

Objective: To characterize the changes in the cellular lipid profile upon treatment with this compound.

Methodology:

-

HCT-116 cells or tumor tissues from xenograft models are treated with this compound or vehicle.

-

Lipids are extracted from the samples using a biphasic solvent system (e.g., Bligh-Dyer method).

-

The lipid extracts are analyzed by liquid chromatography-mass spectrometry (LC-MS).

-

Lipid species are identified and quantified based on their mass-to-charge ratio and fragmentation patterns.

-

Data analysis is performed to compare the lipid profiles between treated and control groups, focusing on the ratio of saturated to unsaturated fatty acids within various lipid classes.

Conclusion

This compound is a potent and specific inhibitor of SCD1 that demonstrates significant anti-tumor activity in preclinical models of cancer. Its mechanism of action is well-defined, involving the disruption of fatty acid metabolism, induction of ER stress, and subsequent apoptosis. The data presented in this guide highlight the potential of this compound as a therapeutic agent for cancers that are dependent on de novo lipogenesis. Further research and clinical investigation are warranted to fully elucidate its therapeutic potential in human patients.

References

The Cellular Targets of T-3764518: A Technical Guide to a Novel Stearoyl-CoA Desaturase 1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-3764518 is a potent and orally bioavailable small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a critical enzyme in fatty acid metabolism.[1] Overexpression of SCD1 is a hallmark of various cancers, playing a pivotal role in providing the necessary lipids for rapid cell proliferation and membrane synthesis.[1] This technical guide provides an in-depth overview of the cellular targets of this compound, detailing its mechanism of action, downstream cellular consequences, and the experimental protocols to assess its activity. Quantitative data are presented to illustrate its potency and effects, and key signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this promising anti-cancer agent.

Primary Cellular Target: Stearoyl-CoA Desaturase 1 (SCD1)

The primary cellular target of this compound is the enzyme Stearoyl-CoA Desaturase 1 (SCD1).[1] SCD1 is an endoplasmic reticulum (ER)-resident enzyme that catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs), primarily converting stearoyl-CoA and palmitoyl-CoA into oleoyl-CoA and palmitoleoyl-CoA, respectively.[2] this compound exhibits high potency in inhibiting SCD1 activity.

Quantitative Inhibition Data

| Compound | Target | IC50 | Cell Lines |

| This compound | Stearoyl-CoA Desaturase (SCD) | 4.7 nM | Not specified in the provided results |

Table 1: In vitro inhibitory activity of this compound against SCD1.[3]

Mechanism of Action and Downstream Cellular Effects

Inhibition of SCD1 by this compound disrupts lipid homeostasis, leading to a cascade of cellular events that culminate in cancer cell death. The primary mechanism involves the alteration of the balance between saturated fatty acids (SFAs) and MUFAs.

Alteration of Lipid Composition

This compound treatment leads to a significant increase in the ratio of saturated to unsaturated fatty acids within various lipid species.[1] Comprehensive lipidomic analyses have shown that this effect is prominent in key cellular components such as phosphatidylcholines and diacylglycerols.[1] This shift in lipid composition profoundly impacts cell membrane fluidity and signaling pathways that are dependent on specific lipid species.

Induction of Endoplasmic Reticulum (ER) Stress

The accumulation of SFAs and the depletion of MUFAs due to SCD1 inhibition are known to induce ER stress.[4][5][6][7][8] Treatment with this compound has been shown to activate the ER stress response, evidenced by the increased expression of ER stress markers such as immunoglobulin heavy chain-binding protein (BiP), also known as GRP78.[1] Prolonged and unresolved ER stress activates the unfolded protein response (UPR), which can trigger apoptosis.

Induction of Apoptosis

The culmination of this compound-induced cellular stress is the induction of apoptosis, or programmed cell death. A key marker of apoptosis, the cleavage of poly (ADP-ribose) polymerase 1 (PARP1), is observed in cancer cells following treatment with this compound.[1] The rescue of cells from growth inhibition and ER stress by the addition of oleic acid, the product of SCD1, confirms that these effects are on-target.[1]

Signaling Pathway Diagram

References

- 1. In vitro and in vivo antitumor activities of this compound, a novel and orally available small molecule stearoyl-CoA desaturase 1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of a novel LC/MS method to quantitate cellular stearoyl-CoA desaturase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Stearoyl-CoA desaturase 1 inhibition induces ER stress-mediated apoptosis in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stearoyl-CoA desaturase 1 inhibition induces ER stress-mediated apoptosis in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of Stearoyl-CoA Desaturase Induces the Unfolded Protein Response in Pancreatic Tumors and Suppresses Their Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stearoyl CoA Desaturase Is Essential for Regulation of Endoplasmic Reticulum Homeostasis and Tumor Growth in Glioblastoma Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

T-3764518: A Potent and Selective Chemical Probe for Stearoyl-CoA Desaturase 1 (SCD1)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Stearoyl-CoA Desaturase 1 (SCD1) is a critical enzyme in lipid metabolism, catalyzing the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs). Its upregulation in various cancers has made it a compelling target for therapeutic intervention. T-3764518 has emerged as a novel, potent, and orally available small molecule inhibitor of SCD1. This technical guide provides a comprehensive overview of this compound as a chemical probe for studying SCD1 biology and its potential as an anticancer agent. We detail its mechanism of action, summarize key in vitro and in vivo data, provide experimental protocols for its characterization, and visualize the associated signaling pathways.

Introduction

Elevated lipogenesis is a hallmark of many cancer cells, providing the necessary building blocks for rapid proliferation and membrane synthesis. SCD1, an integral membrane enzyme located in the endoplasmic reticulum, plays a pivotal role in this process by converting SFAs, such as palmitoyl-CoA and stearoyl-CoA, into their monounsaturated counterparts, palmitoleoyl-CoA and oleoyl-CoA, respectively. This conversion is crucial for maintaining membrane fluidity, lipid signaling, and cellular homeostasis. Overexpression of SCD1 has been observed in numerous cancers, correlating with poor prognosis and making it an attractive therapeutic target.

This compound is a highly potent and selective inhibitor of SCD1, developed as a chemical probe to investigate the physiological and pathological roles of this enzyme. Its favorable pharmacokinetic properties make it suitable for both in vitro and in vivo studies, offering a valuable tool for the scientific community.

This compound: In Vitro Profile

This compound demonstrates potent and selective inhibition of SCD1, leading to significant effects on cancer cell growth and survival.

Binding Affinity and Cellular Potency

The primary measure of a chemical probe's potency is its binding affinity to its target protein. This compound exhibits a strong binding affinity for human SCD1. In cellular assays, this translates to potent inhibition of cancer cell growth.

| Parameter | Value | Assay Condition |

| hSCD1 Binding IC50 | 4.7 nM | Recombinant human SCD1 enzyme assay |

| HCT-116 Cell Growth Inhibition | 100 nM | 72-hour incubation |

Table 1: In vitro potency of this compound.

Mechanism of Action in Cancer Cells

This compound exerts its anticancer effects by directly inhibiting the enzymatic activity of SCD1. This leads to a shift in the cellular lipid profile, characterized by an increased ratio of saturated to unsaturated fatty acids.[1] This alteration in lipid composition triggers a cascade of cellular stress responses, culminating in apoptosis.

Key mechanistic events include:

-

Alteration of Fatty Acid Composition: Inhibition of SCD1 leads to an accumulation of SFAs and a depletion of MUFAs within cellular membranes and lipid droplets.

-

Endoplasmic Reticulum (ER) Stress: The imbalance in fatty acid composition induces ER stress, activating the unfolded protein response (UPR). This is evidenced by the increased expression of ER stress markers.[1]

-

Induction of Apoptosis: Prolonged ER stress ultimately triggers programmed cell death, or apoptosis, a key mechanism for eliminating cancerous cells. This is marked by an increase in cleaved poly (ADP-ribose) polymerase 1 (PARP1).[1]

This compound: In Vivo Profile

The utility of a chemical probe is greatly enhanced by its efficacy and suitable pharmacokinetic properties in in vivo models. This compound has demonstrated significant antitumor activity in various mouse xenograft models.

Pharmacokinetic Properties

This compound is orally bioavailable and exhibits an excellent pharmacokinetic profile in mice, allowing for effective systemic exposure upon oral administration.

| Parameter | Value (at 1 mg/kg, p.o. in mice) |

| Cmax | 952 ng/mL |

| Tmax | 4.1 hours |

| AUC | 1191.1 ng*h/mL |

| MRT | 4.2 hours |

Table 2: Pharmacokinetic parameters of this compound in mice following oral administration.

In Vivo Efficacy

Oral administration of this compound has been shown to significantly suppress tumor growth in multiple human cancer xenograft models.

| Cancer Model | Dosing Regimen | Outcome |

| HCT-116 (Colorectal Cancer) | 0.3 mg/kg, b.i.d. | Significant pharmacodynamic marker reduction |

| MSTO-211H (Mesothelioma) | Not specified | Slowed tumor growth |

| 786-O (Renal Cell Carcinoma) | 1 mg/kg, b.i.d. | Tumor growth suppression |

Table 3: In vivo antitumor efficacy of this compound in mouse xenograft models.[2]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation and application of a chemical probe.

SCD1 Enzyme Inhibition Assay

This assay measures the direct inhibitory effect of this compound on SCD1 enzymatic activity.

Principle: The assay quantifies the conversion of a radiolabeled saturated fatty acyl-CoA substrate (e.g., [14C]-stearoyl-CoA) to its monounsaturated product by SCD1.

Materials:

-

Microsomes from cells expressing SCD1

-

[14C]-stearoyl-CoA

-

NADH

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)

-

This compound or other test compounds

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing microsomes, NADH, and assay buffer.

-

Add varying concentrations of this compound or vehicle control to the reaction mixture and pre-incubate.

-

Initiate the reaction by adding [14C]-stearoyl-CoA.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction by adding a solution of 10% KOH in methanol.

-

Saponify the lipids by heating.

-

Acidify the mixture and extract the fatty acids with an organic solvent (e.g., hexane).

-

Separate the saturated and monounsaturated fatty acids using thin-layer chromatography (TLC).

-

Quantify the radioactivity in the spots corresponding to stearic acid and oleic acid using a scintillation counter.

-

Calculate the percentage of inhibition at each concentration of this compound to determine the IC50 value.

Cellular Growth Inhibition Assay

This assay determines the effect of this compound on cancer cell proliferation.

Principle: Cancer cells are cultured in the presence of varying concentrations of this compound, and cell viability is measured after a set incubation period.

Materials:

-

Cancer cell line of interest (e.g., HCT-116)

-

Complete cell culture medium

-

This compound

-

96-well plates

-

Cell viability reagent (e.g., resazurin, MTT, or CellTiter-Glo®)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound.

-

Incubate the plates for the desired duration (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the signal (fluorescence or absorbance) using a plate reader.

-

Calculate the percentage of cell growth inhibition relative to the vehicle-treated control and determine the IC50 value.

Cellular Lipid Analysis by GC-MS

This protocol details the extraction and analysis of cellular fatty acids to determine the ratio of saturated to unsaturated fatty acids.

Principle: Cellular lipids are extracted, saponified to release free fatty acids, and then derivatized to fatty acid methyl esters (FAMEs) for analysis by gas chromatography-mass spectrometry (GC-MS).

Materials:

-

Cultured cells treated with this compound or vehicle

-

Phosphate-buffered saline (PBS)

-

Methanol

-

Chloroform

-

0.9% NaCl solution

-

Methanolic NaOH

-

BF3-methanol

-

Hexane

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column

Procedure:

-

Harvest cells and wash with PBS.

-

Extract total lipids using a modified Bligh-Dyer method with a chloroform:methanol mixture.

-

Saponify the lipid extract by heating with methanolic NaOH to release free fatty acids.

-

Methylate the fatty acids to FAMEs by heating with BF3-methanol.

-

Extract the FAMEs with hexane.

-

Wash the hexane layer with water and dry it over anhydrous sodium sulfate.

-

Analyze the FAMEs by GC-MS.

-

Identify and quantify individual fatty acids by comparing their retention times and mass spectra to known standards.

-

Calculate the ratio of saturated fatty acids to monounsaturated fatty acids.

Signaling Pathways and Visualizations

The inhibition of SCD1 by this compound triggers distinct signaling cascades within cancer cells. These pathways can be visualized to better understand the compound's mechanism of action.

Caption: this compound inhibits SCD1, leading to ER stress-induced apoptosis.

Caption: Workflow for the evaluation of this compound as an SCD1 probe.

Conclusion

This compound is a valuable and well-characterized chemical probe for the study of SCD1. Its high potency, selectivity, and oral bioavailability make it an excellent tool for investigating the roles of SCD1 in both normal physiology and disease states, particularly in the context of cancer. The detailed data and protocols provided in this guide are intended to facilitate its use by the scientific community to further unravel the complexities of lipid metabolism in cancer and to accelerate the development of novel therapeutic strategies targeting SCD1.

References

Methodological & Application

Application Notes and Protocols for T-3764518 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro assays to characterize the activity of T-3764518, a potent and selective inhibitor of Stearoyl-CoA Desaturase 1 (SCD1).

Compound: this compound Target: Stearoyl-CoA Desaturase 1 (SCD1) Mechanism of Action: this compound inhibits SCD1, the enzyme responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). This inhibition leads to an accumulation of SFAs within the cell, inducing endoplasmic reticulum (ER) stress and subsequently apoptosis in cancer cells. Primary Cell Line: HCT-116 (Human Colorectal Carcinoma)

Data Presentation

Summary of In Vitro Activity of this compound

| Assay Type | Cell Line | Parameter | Value | Reference |

| Biochemical Assay | - | IC50 (SCD) | 4.7 nM | [1][2][3] |

| Cell Growth Inhibition | HCT-116 | GI50 | 2.7 nM | [2] |

Signaling Pathway and Experimental Workflow

Caption: Signaling pathway of this compound in cancer cells.

Caption: General experimental workflow for in vitro characterization of this compound.

Experimental Protocols

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol is designed to measure the number of viable cells in culture based on the quantitation of ATP, which signals the presence of metabolically active cells.

Materials:

-

HCT-116 cells

-

McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound (stock solution in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Opaque-walled 96-well plates suitable for luminescence measurements

-

Multimode plate reader with luminescence detection capabilities

Procedure:

-

Cell Seeding:

-

Culture HCT-116 cells to ~80% confluency.

-

Trypsinize and resuspend the cells in fresh culture medium.

-

Seed 5,000 cells in 100 µL of medium per well into a 96-well opaque-walled plate.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in culture medium. It is recommended to test a range of concentrations (e.g., from 0.1 nM to 1 µM) to determine the GI50.

-

Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

-

Assay Measurement:

-

Equilibrate the CellTiter-Glo® reagent to room temperature.

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the cell viability against the log of the this compound concentration and determine the GI50 value using a non-linear regression curve fit.

-

Apoptosis Assay (Western Blot for Cleaved PARP)

This protocol describes the detection of cleaved Poly (ADP-ribose) polymerase 1 (PARP1), a hallmark of apoptosis, by Western blotting.

Materials:

-

HCT-116 cells

-

Culture medium

-

This compound

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody: Rabbit anti-cleaved PARP1

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed HCT-116 cells in 6-well plates and grow to ~80% confluency.

-

Treat the cells with this compound (e.g., 10 nM, 100 nM) and a vehicle control for 24-48 hours.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

Western Blotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against cleaved PARP1 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system. An increase in the cleaved PARP1 band indicates the induction of apoptosis.[4]

-

Endoplasmic Reticulum (ER) Stress Analysis (Western Blot)